

Application Notes and Protocols for High-Throughput Screening Assays Utilizing GS-444217

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Compound of Interest

Compound Name: GS-444217

Cat. No.: B15602789

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-444217 is a potent and selective, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) with an IC₅₀ of 2.87 nM in cell-free assays.[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis. Inhibition of the ASK1 pathway is a promising therapeutic strategy for a variety of diseases, including renal and cardiovascular disorders. Furthermore, **GS-444217** is the parent nucleoside of the antiviral prodrug remdesivir and is also known as GS-441524.[3] As GS-441524, it has demonstrated broad-spectrum antiviral activity against various RNA viruses, including coronaviruses.

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the dual activities of **GS-444217**: as an ASK1 inhibitor and as an antiviral agent. The protocols are designed for researchers in drug discovery and development to assess the potency and cytotoxicity of **GS-444217** and other test compounds in a high-throughput format.

Data Presentation

The following tables summarize the quantitative data for **GS-444217** (and its alternative designation, GS-441524) in various assays.

Table 1: **GS-444217** Potency against ASK1

Assay Type	Parameter	Value	Source
Cell-Free Kinase Assay	IC50	2.87 nM	[1][2]
In Vivo (rodent kidney)	EC50	~1.6 μ M	[1]

Table 2: Antiviral Activity of GS-441524 (**GS-444217**)

Virus	Cell Line	Assay Type	Parameter	Value	Source
Feline Infectious Peritonitis Virus (FIPV)	CRFK	CPE	EC50	1.0 μ M	[4]
Feline Infectious Peritonitis Virus (FIPV)	CRFK	MTT	EC50	1.6 μ M	[5]
SARS-CoV-2	Various	Various	EC50 (median)	0.87 μ M	[6]
MERS-CoV	Calu-3 2B4	nLUC	EC50	2.1 μ M	[7]
SARS-CoV-2	A549-hACE2	nLUC	EC50	2.8 μ M	[7]
SARS-CoV-2	NHBE	nLUC	EC50	2.454 μ M	[7]

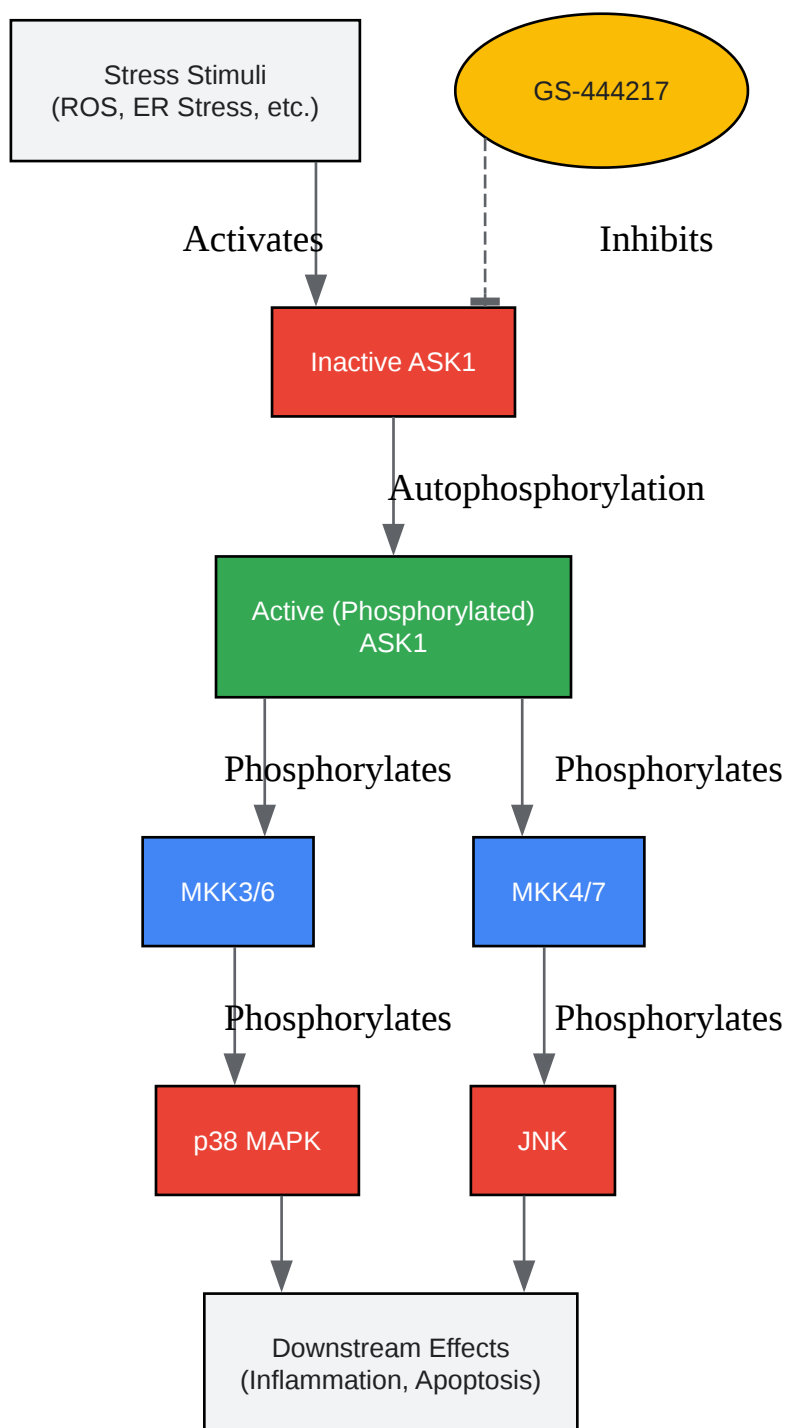
Table 3: Cytotoxicity of GS-441524 (**GS-444217**)

Cell Line	Assay Type	Parameter	Value	Source
CRFK	Not specified	CC50	>100 μ M	[4][8]
CRFK	MTT	CC50	260.0 μ M	[5]
Various	Various	CC50	7 to >1000 μ M	[6]

Signaling Pathway and Experimental Workflows

ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in response to cellular stress, leading to the activation of downstream p38 and JNK pathways. **GS-444217** acts by competitively inhibiting the ATP-binding site of ASK1, thereby preventing its autophosphorylation and subsequent signal transduction.

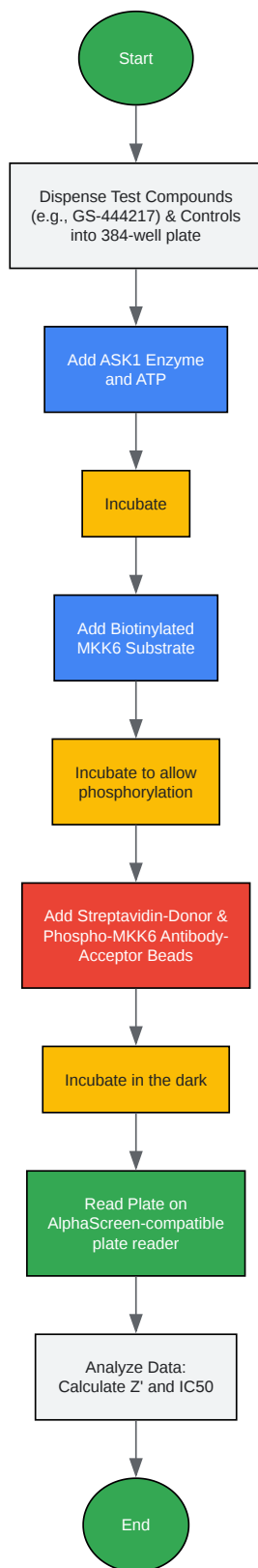


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Caption: ASK1 signaling cascade and the inhibitory action of **GS-444217**.

Experimental Workflow: ASK1 Inhibition HTS Assay (AlphaScreen)

This workflow outlines a high-throughput screening assay to identify inhibitors of ASK1 phosphorylation of its substrate, MKK6, using AlphaScreen technology.

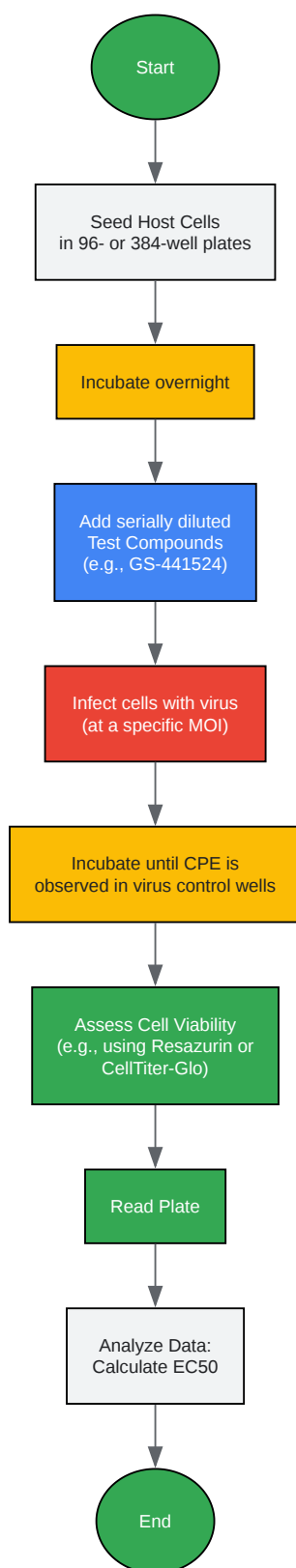


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Caption: Workflow for an AlphaScreen-based ASK1 inhibition HTS assay.

Experimental Workflow: Cell-Based Antiviral HTS Assay

This workflow describes a general procedure for a high-throughput, cell-based assay to screen for antiviral compounds that inhibit virus-induced cytopathic effect (CPE).

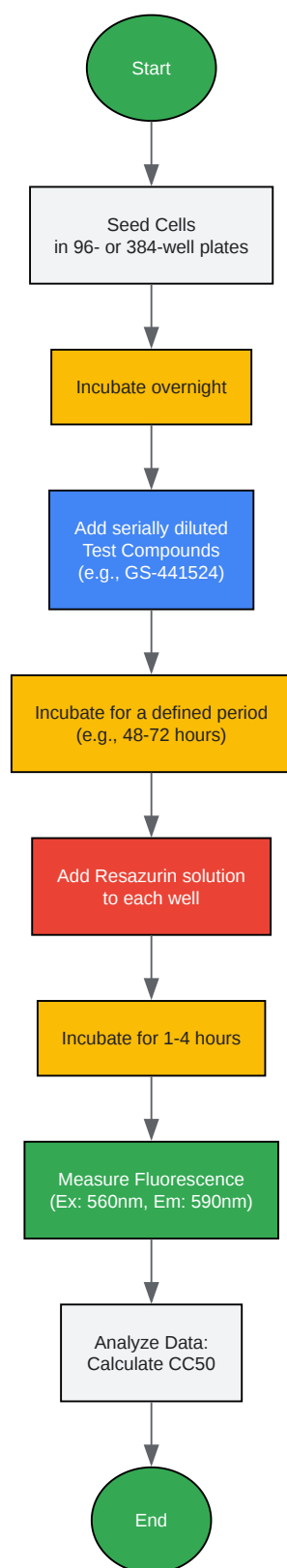


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Caption: General workflow for a cell-based antiviral HTS assay.

Experimental Workflow: Cytotoxicity HTS Assay (Resazurin)

This workflow details a high-throughput cytotoxicity assay using the resazurin method to determine the concentration of a compound that is toxic to cells.



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Caption: Workflow for a resazurin-based cytotoxicity HTS assay.

Experimental Protocols

High-Throughput Screening for ASK1 Inhibitors using AlphaScreen

This protocol is adapted from a published HTS-compatible assay for ASK1 signalosome inhibitors and is suitable for identifying and characterizing inhibitors like **GS-444217**.

Materials:

- 384-well low-volume, white Optiplates
- Recombinant active ASK1
- Biotinylated full-length MKK6
- ATP
- **GS-444217** (or other test compounds)
- Staurosporine (as a positive control)
- DMSO
- Kinase Buffer (25 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.4)
- AlphaScreen Streptavidin Donor Beads
- AlphaScreen Protein A Acceptor Beads
- Anti-phospho-MKK6 antibody
- Detection Buffer (25 mM Tris-HCl, 200 mM NaCl, 100 mM EDTA, 0.3% BSA, 0.01% Triton X-100)
- AlphaScreen-compatible plate reader

Procedure:

- Prepare serial dilutions of **GS-444217** and other test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- In a 384-well plate, add 5 μ L of the diluted compounds or controls (e.g., DMSO for negative control, staurosporine for positive control).
- Add 5 μ L of a solution containing active ASK1 and ATP in Kinase Buffer.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 μ L of a solution containing biotinylated MKK6 in Kinase Buffer.
- Incubate for 60 minutes at room temperature to allow for MKK6 phosphorylation.
- Prepare the AlphaScreen detection mix by pre-incubating Protein A Acceptor beads with the anti-phospho-MKK6 antibody in Detection Buffer for 1 hour at room temperature. Then, add Streptavidin Donor beads.
- Stop the kinase reaction by adding 5 μ L of the AlphaScreen detection mix.
- Incubate the plate in the dark at room temperature for at least 1 hour.
- Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

- Calculate the Z'-factor to assess assay quality using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
- Determine the IC₅₀ values for **GS-444217** and other test compounds by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based High-Throughput Antiviral Assay

This protocol describes a general method to screen for antiviral compounds by measuring the inhibition of virus-induced cytopathic effect (CPE). GS-441524 (**GS-444217**) can be used as a

reference compound.

Materials:

- Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
- Virus stock with a known titer
- 96-well or 384-well clear-bottom, black-walled tissue culture plates
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- GS-441524 (or other test compounds)
- DMSO
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin)
- Plate reader (luminescence or fluorescence, depending on the viability reagent)

Procedure:

- Seed host cells into 96- or 384-well plates at a pre-determined optimal density and incubate overnight to form a monolayer.
- Prepare serial dilutions of GS-441524 and test compounds in cell culture medium.
- Remove the culture medium from the cell plates and add the diluted compounds. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).
- Add the virus suspension at a specific multiplicity of infection (MOI) to all wells except the cell control wells.
- Incubate the plates at 37°C in a CO₂ incubator for a period sufficient to cause significant CPE in the virus control wells (typically 48-72 hours).

- At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.
- Read the plates on the appropriate plate reader.

Data Analysis:

- Normalize the data to the cell control (100% viability) and virus control (0% viability) wells.
- Calculate the 50% effective concentration (EC₅₀) for each compound by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

High-Throughput Cytotoxicity Assay using Resazurin

This protocol outlines a method to determine the cytotoxicity of compounds in a high-throughput format using the resazurin reduction assay.

Materials:

- Cell line of interest
- 96-well or 384-well clear-bottom, black-walled tissue culture plates
- Cell culture medium
- GS-441524 (or other test compounds)
- DMSO
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
- Fluorescence plate reader

Procedure:

- Seed cells in 96- or 384-well plates at an optimal density and allow them to adhere overnight.

- Prepare serial dilutions of GS-441524 and test compounds in cell culture medium.
- Add the diluted compounds to the cells. Include wells with medium only (untreated control) and wells with medium and DMSO (vehicle control).
- Incubate the plates for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
- Add resazurin solution to each well (e.g., 10% of the total well volume).
- Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to metabolize resazurin to the fluorescent resorufin.
- Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis:

- Subtract the background fluorescence (from wells with medium and resazurin but no cells).
- Normalize the data to the untreated control wells (100% viability).
- Calculate the 50% cytotoxic concentration (CC50) for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
- The Selectivity Index (SI) can be calculated as $CC50/EC50$ to assess the therapeutic window of antiviral compounds.

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